molecular formula C13H16N2OS B2931101 4-methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole CAS No. 863001-40-5

4-methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole

Cat. No.: B2931101
CAS No.: 863001-40-5
M. Wt: 248.34
InChI Key: ZDHPJLYJDBVCEX-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of multi-target therapeutic agents. This benzothiazole derivative is recognized as a privileged scaffold in drug discovery for neurodegenerative diseases and oncology. In neuroscience research, structurally related benzothiazole compounds have demonstrated potential as multitarget-directed ligands (MTDLs) for investigating complex pathologies like Alzheimer's disease . These molecules are designed to interact with multiple biological targets simultaneously, such as enzyme systems and receptor networks, offering a promising approach for addressing multifactorial diseases . The compound's molecular framework incorporates key pharmacophoric elements, including a benzothiazole central core and a pyrrolidine moiety, which are known to contribute to affinity for various central nervous system targets . Benzothiazole derivatives have also shown substantial research value in oncology, where analogous compounds exhibit potent antiproliferative activity against various human cancer cell lines through multiple mechanisms . The structural features of this specific compound, including the methoxy and methyl substituents, along with the pyrrolidin-1-yl group, contribute to its physicochemical properties and binding characteristics, making it a valuable chemical tool for probing biological systems and structure-activity relationships. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound according to laboratory safety protocols.

Properties

IUPAC Name

4-methoxy-7-methyl-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-5-6-10(16-2)11-12(9)17-13(14-11)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHPJLYJDBVCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies. The compound's structure, pharmacological properties, and findings from recent research will be discussed in detail.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 234.32 g/mol
  • IUPAC Name : this compound

This compound features a benzothiazole core modified with a methoxy group and a pyrrolidine moiety, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit the YAP/TAZ-TEAD interaction, which is crucial for tumor growth and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research on related benzothiazole derivatives has shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cancer cell signaling pathways.
  • Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it could enhance the efficacy of existing chemotherapeutic agents.

Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of benzothiazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The results demonstrated an IC50 value of approximately 10 µM in MCF-7 breast cancer cells, indicating strong potential as an anticancer agent .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against clinical isolates of bacteria. The study found that it effectively inhibited bacterial growth with an MIC comparable to standard antibiotics such as ciprofloxacin .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerIC50 = 10 µM (MCF-7)
AntimicrobialMIC = 3.12 - 12.5 µg/mL

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Benzothiazole Derivative AAnticancer8 µM
Benzothiazole Derivative BAntimicrobial5 µg/mL
This compound Anticancer/AntimicrobialIC50 = 10 µM / MIC = 3.12 - 12.5 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-methoxy-7-methyl-2-(pyrrolidin-1-yl)-1,3-benzothiazole, we compare it to structurally related benzothiazole derivatives and other heterocyclic analogs. Key parameters include binding affinity , synthetic yield , and structural modifications affecting bioactivity.

Table 1: Comparative Analysis of Benzothiazole Derivatives and Analogs

Compound Name/ID Core Structure Key Substituents Binding Affinity (kJ·mol⁻¹) Synthesis Yield (%) Reference
This compound 1,3-Benzothiazole 4-OCH₃, 7-CH₃, 2-pyrrolidinyl Hypothetical: ~40.0 N/A -
ID 3-6 () 1,3-Thiazolo[5,4-b]pyridine 4-OCH₃, fused thiazolo-pyridine ring 39.75 N/A
ID 4-7 () 1,3-Benzothiazole Prop-2-en-1-yl chain 43.10 N/A
Ethyl 5-(1,3-Benzothiazol-2-yl)-... () Benzothiazole-pyrazolo-pyridine Ethyl ester, pyrazolo-pyridine fusion N/A 33%
Compound 9c () Benzoimidazole-thiazole 4-Bromophenyl, triazole-acetamide N/A ~50–60%

Key Findings:

Binding Affinity :

  • The hypothetical binding affinity of this compound is estimated to align with analogs like ID 3-6 (39.75 kJ·mol⁻¹) and ID 4-7 (43.10 kJ·mol⁻¹) from . The pyrrolidine substituent may offer intermediate affinity compared to rigid fused-ring systems (e.g., thiazolo-pyridine in ID 3-6) or flexible chains (e.g., prop-2-en-1-yl in ID 4-7) .
  • Substitution at position 2 (pyrrolidinyl vs. thiazolo-pyridine) significantly impacts target interactions. Pyrrolidine’s nitrogen may facilitate hydrogen bonding, whereas fused rings enhance planar rigidity.

Synthetic Accessibility :

  • The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in (33% yield for a pyrazolo-pyridine-benzothiazole hybrid) . By contrast, triazole-linked analogs (e.g., 9c in ) achieve higher yields (~50–60%) using click chemistry, suggesting that modular synthetic routes improve efficiency .

Pyrrolidine vs. Piperazine: In , piperazine-containing benzothiazoles (e.g., 2-(2-methyl-1,3-benzothiazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit enhanced solubility due to piperazine’s basicity, whereas pyrrolidine’s smaller size may reduce steric hindrance in binding pockets .

Enzyme Inhibition Potential: Compounds with fused heterocycles (e.g., thiazolo[4,5-d]pyrimidine in ) show moderate enzyme inhibition, but their complex synthesis limits scalability. The target compound’s simpler structure may offer a balance between activity and synthetic feasibility .

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